4-Nitrobenzo[b]thiophene-2-carboxylic acid
Overview
Description
4-Nitrobenzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C9H5NO4S. It is a derivative of benzo[b]thiophene, featuring a nitro group at the 4-position and a carboxylic acid group at the 2-position.
Synthetic Routes and Reaction Conditions:
Nitration of Benzo[b]thiophene-2-carboxylic Acid: The synthesis of this compound can be achieved by nitrating benzo[b]thiophene-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid.
Oxidation of 4-Nitrobenzo[b]thiophene: Another method involves the oxidation of 4-nitrobenzo[b]thiophene using oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions to introduce the carboxylic acid group at the 2-position.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Types of Reactions:
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Amines, thiols, appropriate solvents, and catalysts.
Esterification: Alcohols, acid catalysts such as sulfuric acid or hydrochloric acid.
Major Products:
Reduction: 4-Aminobenzo[b]thiophene-2-carboxylic acid.
Substitution: Various substituted benzo[b]thiophene derivatives.
Esterification: 4-Nitrobenzo[b]thiophene-2-carboxylate esters.
Scientific Research Applications
4-Nitrobenzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-nitrobenzo[b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, derivatives of this compound may act as enzyme inhibitors or receptor modulators. For example, certain derivatives have been shown to inhibit the activity of specific kinases involved in cancer cell proliferation . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to various biological effects .
Comparison with Similar Compounds
Benzo[b]thiophene-2-carboxylic Acid: Lacks the nitro group, making it less reactive in certain chemical transformations.
4-Aminobenzo[b]thiophene-2-carboxylic Acid: The amino group provides different reactivity and biological activity compared to the nitro group.
4-Nitrobenzo[b]thiophene: Lacks the carboxylic acid group, affecting its solubility and reactivity in certain reactions.
Uniqueness: 4-Nitrobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
4-nitro-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4S/c11-9(12)8-4-5-6(10(13)14)2-1-3-7(5)15-8/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBSZLRCSIQTCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622620 | |
Record name | 4-Nitro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19995-46-1 | |
Record name | 4-Nitro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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